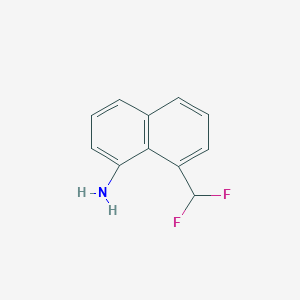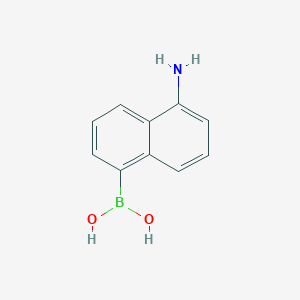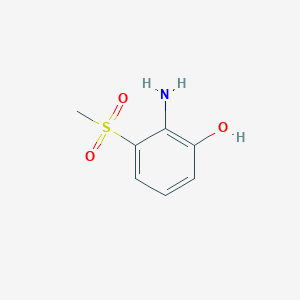
1-Isopropyl-1H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C11H12N2O. It belongs to the indazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by an indazole ring substituted with an isopropyl group at the 1-position and a formyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the desired indazole .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts and solvent-free conditions to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Isopropyl-1H-indazole-4-carboxylic acid.
Reduction: 1-Isopropyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Isopropyl-1H-indazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The formyl group in the compound can also participate in hydrogen bonding and other interactions that influence its biological activity .
Comparison with Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the isopropyl and formyl groups.
2H-Indazole: Another indazole derivative with different substitution patterns.
1-Isopropyl-1H-indazole-3-carbaldehyde: A closely related compound with the formyl group at the 3-position instead of the 4-position.
Uniqueness: 1-Isopropyl-1H-indazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position and the formyl group at the 4-position allows for unique interactions and applications compared to other indazole derivatives .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-propan-2-ylindazole-4-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11-5-3-4-9(7-14)10(11)6-12-13/h3-8H,1-2H3 |
InChI Key |
KDSAVDRBISESEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)






![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)

![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)


